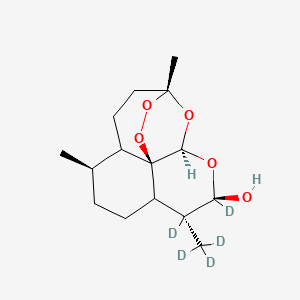![molecular formula C75H79N5O3 B12378427 [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate is a complex organic molecule It features a cyclopenta[a]phenanthrene core structure, which is a common motif in many biologically active steroids and related compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the attachment of the triphenyl-dihydroporphyrin moiety. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene core through a series of cyclization reactions. The triphenyl-dihydroporphyrin moiety is then synthesized separately and attached to the core via a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced techniques could further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple double bonds and aromatic rings makes it susceptible to oxidation reactions.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in photodynamic therapy, the triphenyl-dihydroporphyrin moiety can be activated by light to produce reactive oxygen species. These reactive oxygen species can then damage cellular components, leading to cell death. The cyclopenta[a]phenanthrene core may also interact with various enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol: Shares the cyclopenta[a]phenanthrene core structure but lacks the triphenyl-dihydroporphyrin moiety.
Heme: Contains a porphyrin ring but differs in the specific substituents and overall structure.
Steroids: Many steroids share the cyclopenta[a]phenanthrene core but have different functional groups and side chains.
Uniqueness
The uniqueness of this compound lies in its combination of the cyclopenta[a]phenanthrene core and the triphenyl-dihydroporphyrin moiety. This unique structure imparts a range of chemical and biological properties that are not found in other similar compounds. For example, the ability to undergo photodynamic activation is a distinctive feature that sets it apart from other compounds with similar core structures.
Propriétés
Formule moléculaire |
C75H79N5O3 |
|---|---|
Poids moléculaire |
1098.5 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate |
InChI |
InChI=1S/C75H79N5O3/c1-47(2)16-15-17-48(3)57-30-31-58-56-29-26-53-46-55(42-44-74(53,4)59(56)43-45-75(57,58)5)83-69(82)41-40-68(81)76-54-27-24-52(25-28-54)73-66-38-36-64(79-66)71(50-20-11-7-12-21-50)62-34-32-60(77-62)70(49-18-9-6-10-19-49)61-33-35-63(78-61)72(51-22-13-8-14-23-51)65-37-39-67(73)80-65/h6-14,18-28,32-39,47-48,55-59,77,80H,15-17,29-31,40-46H2,1-5H3,(H,76,81)/t48-,55+,56+,57-,58+,59+,74+,75-/m1/s1 |
Clé InChI |
QFSLXZNVVQUXSS-WHAJWWRUSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)NC5=CC=C(C=C5)C6=C7C=CC(=N7)C(=C8C=CC(=C(C9=NC(=C(C1=CC=C6N1)C1=CC=CC=C1)C=C9)C1=CC=CC=C1)N8)C1=CC=CC=C1)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)NC5=CC=C(C=C5)C6=C7C=CC(=N7)C(=C8C=CC(=C(C9=NC(=C(C1=CC=C6N1)C1=CC=CC=C1)C=C9)C1=CC=CC=C1)N8)C1=CC=CC=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



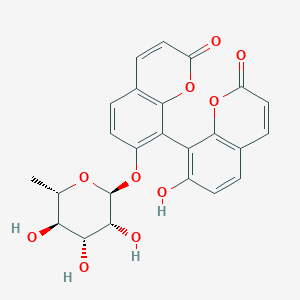
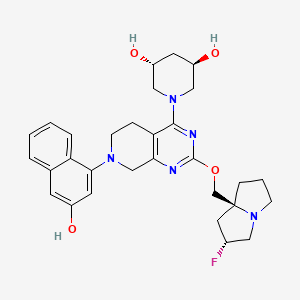
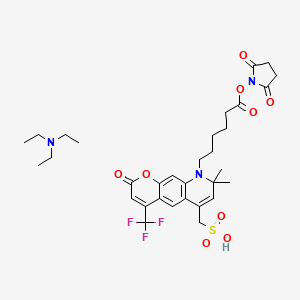
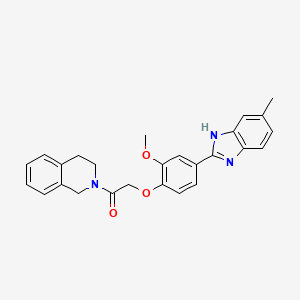
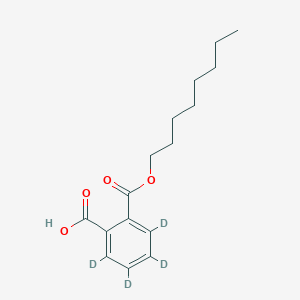
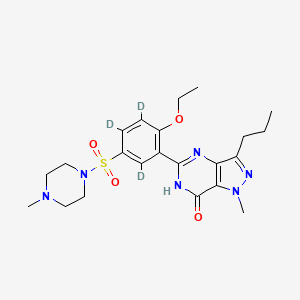


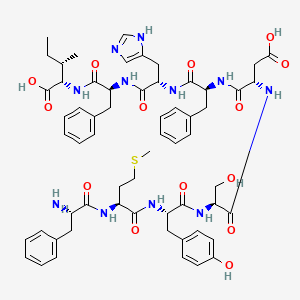
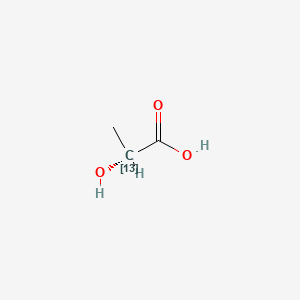
![azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B12378428.png)
![1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one](/img/structure/B12378433.png)
